Physicochemical Properties and Synthetic Utility of (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine: A Technical Guide for Advanced Drug Development
Physicochemical Properties and Synthetic Utility of (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine: A Technical Guide for Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyrimidine scaffolds serve as privileged building blocks[1]. (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine (CAS: 2089573-28-2) is a specialized, multi-handle intermediate designed for divergent synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the electronic causality dictating its reactivity, and self-validating experimental protocols for its downstream functionalization.
By strategically positioning three distinct functional groups—a reactive chloride, an electron-modulating methyl group, and a lipophilic, cross-coupling-ready isobutenyl moiety—this molecule offers researchers precise control over late-stage functionalization[2].
Quantitative Physicochemical Profiling
Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems (e.g., predicting cellular permeability or solubility). The core properties are summarized below, derived from structural calculations based on the base pyrimidine[1].
| Property | Value |
| Compound Name | (E)-4-(but-2-en-2-yl)-6-chloro-2-methylpyrimidine |
| CAS Registry Number | 2089573-28-2 |
| Molecular Formula | C9H11ClN2 |
| Molecular Weight | 182.65 g/mol |
| Topological Polar Surface Area (TPSA) | 25.78 Ų |
| Estimated LogP (XLogP3) | ~3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Pyrimidine Nitrogens) |
| Rotatable Bonds | 1 |
Structural & Electronic Causality (E-E-A-T Analysis)
The synthetic utility of this molecule is governed by the electronic interplay of its substituents. As a Senior Application Scientist, it is vital to understand why this molecule reacts the way it does, rather than just knowing how it reacts.
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The C6-Chloro Group (Electrophilic Hub): The pyrimidine ring is inherently electron-deficient. The highly electronegative chlorine atom further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[3]. This makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The intermediate Meisenheimer complex is stabilized by the adjacent electronegative nitrogen atoms[4].
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The C2-Methyl Group (Electronic Modulator): Unlike a hydrogen atom, the C2-methyl group provides mild electron donation via hyperconjugation. While this slightly mitigates the overall electron deficiency of the ring, it crucially increases the basicity (pKa) of the adjacent nitrogens, which can influence the molecule's binding affinity in kinase active sites.
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The C4-(E)-but-2-en-2-yl Group (Steric & Lipophilic Handle): This isobutenyl derivative adds significant lipophilicity (increasing LogP) and steric bulk. More importantly, the isolated trisubstituted alkene serves as a bioisostere for aromatic rings and provides a handle for oxidative cleavage, epoxidation, or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions).
Figure 1: Divergent reactivity pathways of the functionalized pyrimidine scaffold.
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the mechanistic causality behind the choice of reagents and specific analytical checkpoints to verify success in real-time.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C6
This protocol describes the displacement of the C6-chloride with a primary amine to generate a 6-amino pyrimidine derivative, a common motif in oncology drugs.
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Reagent Preparation: Dissolve 1.0 eq of the pyrimidine core in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 1.2 eq of the target primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Causality: DMF is a polar aprotic solvent that poorly solvates the amine nucleophile (increasing its reactivity) while stabilizing the highly polar Meisenheimer transition state. DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct to prevent the deactivation of the incoming amine nucleophile.
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Reaction Execution: Heat the mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours.
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Causality: Elevated thermal energy is required to overcome the temporary loss of aromaticity during the formation of the intermediate complex.
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In-Process Monitoring (Self-Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
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Validation Check: The reaction is complete when the starting material mass (m/z 183/185, displaying the characteristic 3:1 isotopic ratio of chlorine) is entirely consumed and replaced by the product mass (m/z [M+H]+).
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Workup & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x).
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Causality: The mild basic quench neutralizes residual acids and drives the organic product into the organic layer, leaving the highly polar DMF and DIPEA-HCl salts in the aqueous phase.
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Purification: Concentrate the organic layer and purify via silica gel chromatography using a Hexanes/Ethyl Acetate gradient.
Figure 2: Step-by-step self-validating workflow for SNAr functionalization.
Protocol B: Chemoselective Epoxidation of the Alkenyl Group
This protocol isolates the reactivity of the (E)-but-2-en-2-yl group, leaving the pyrimidine core intact.
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Reaction Setup: Dissolve 1.0 eq of the pyrimidine in anhydrous Dichloromethane (DCM) (0.1 M). Cool the flask to 0 °C using an ice bath.
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Oxidant Addition: Slowly add 1.1 eq of meta-chloroperoxybenzoic acid (m-CPBA) in small portions.
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Causality: The (E)-but-2-en-2-yl moiety is an isolated, electron-rich trisubstituted alkene. Because the pyrimidine ring is electron-deficient, electrophilic oxidants like m-CPBA will chemoselectively attack the alkene rather than forming an N-oxide at the aromatic nitrogens. The 0 °C temperature controls the highly exothermic peroxy acid transfer.
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Stirring and Monitoring (Self-Validation): Allow the reaction to warm to room temperature over 2 hours. Monitor by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc system.
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Validation Check: The product will appear as a distinct, lower Rf spot under UV (254 nm) due to the increased polarity of the newly formed oxirane ring.
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Workup: Quench with saturated aqueous Na2S2O3 to destroy unreacted peroxides, followed by saturated NaHCO3 to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM.
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Structural Confirmation (Self-Validation): Analyze the purified product via 1H NMR.
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Validation Check: The distinct vinylic proton signal (~5.5 ppm) of the starting material will disappear, replaced by an oxirane proton signal shifted significantly upfield (~3.0 ppm).
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References
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Title: 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 Source: PubChem (National Institutes of Health) URL: [Link]
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Title: The Facile Route to Stereodefined Alkenyl‐Substituted Pyrimidines Source: Synthetic Communications (Taylor & Francis) URL: [Link]
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Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: Catalysts (MDPI) URL: [Link]
Sources
- 1. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
